molecular formula C8H7Cl2FO2S B13638572 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13638572
M. Wt: 257.11 g/mol
InChI Key: UEXPKYZDGFONPN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride is a high-purity chemical reagent designed for research applications in organic synthesis and medicinal chemistry. This compound belongs to a class of arylsulfonyl chlorides that serve as versatile building blocks for the development of novel molecules. Compounds featuring chloro and fluoro substituents on an aromatic ring are of significant interest in pharmaceutical research. Chlorine-containing molecules are a cornerstone of modern medicine, with over 250 FDA-approved drugs containing chlorine, highlighting the element's critical role in drug design for optimizing pharmacokinetics and binding affinity . As a sulfonyl chloride, this reagent is highly reactive towards nucleophiles, making it a key intermediate for constructing sulfonamides, sulfonate esters, and other functionalized sulfonyl derivatives. These scaffolds are prevalent in agents with diverse biological activities. Researchers can utilize this compound to synthesize and screen new compounds for potential therapeutic effects. The inclusion of both chlorine and fluorine atoms on the phenyl ring allows for fine-tuning of the compound's electronic properties and metabolic stability, which is a common strategy in lead optimization . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. As with similar sulfonyl chlorides , this compound is likely corrosive and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C8H7Cl2FO2S

Molecular Weight

257.11 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7Cl2FO2S/c1-5(14(10,12)13)6-2-3-8(11)7(9)4-6/h2-5H,1H3

InChI Key

UEXPKYZDGFONPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 3-Chloro-4-fluoroethylbenzene Derivatives

A common synthetic route to prepare sulfonyl chlorides such as this compound involves the chlorosulfonation of the corresponding aromatic ethane derivative. The key intermediate is often the 3-chloro-4-fluorobenzenesulfonyl chloride , which can be further functionalized to the ethanesulfonyl chloride derivative.

One documented approach involves the following steps:

  • Starting from 3-chloro-4-fluorobenzenesulfonyl chloride , the compound is reacted with nucleophilic reagents under controlled conditions to introduce the ethanesulfonyl moiety.
  • For example, the synthesis of related sulfonamide derivatives uses 3-chloro-4-fluorobenzenesulfonyl chloride as a precursor, which is prepared by sulfonylation of the aromatic ring followed by chlorination.

A representative experimental procedure from Ambeed describes:

Step Reagents & Conditions Yield Notes
Preparation of 3-chloro-4-fluorobenzenesulfonyl chloride Reaction of 3-chloro-4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride under controlled temperature ~80% Reaction performed in anhydrous tetrahydrofuran at low temperature (-78 °C to ambient)
Functionalization to ethanesulfonyl chloride Reaction with organolithium or lithium bis(trimethylsilyl)amide intermediates 80% Purification by column chromatography; product isolated as a colorless solid

This method emphasizes the importance of low-temperature control and anhydrous conditions to achieve high purity and yield.

One-Pot Synthesis via Thiourea and N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI) System

A more recent and innovative method involves a one-pot, two-step reaction starting from alkyl halides, including halogenated aromatic ethyl derivatives, using thiourea and a recyclable chlorinating agent NCBSI.

Key features of this method include:

  • Conversion of the alkyl halide (e.g., 1-(3-chloro-4-fluorophenyl)ethyl chloride) to the corresponding S-alkyl isothiouronium salt by reaction with thiourea in ethanol at 80 °C.
  • Subsequent oxidative chlorosulfonation using NCBSI and hydrochloric acid in acetonitrile at 0–10 °C to yield the sulfonyl chloride.
  • Workup involves evaporation of acetonitrile, filtration, washing with water and sodium bicarbonate, drying, and purification by short-column filtration.

This method is characterized by:

Parameter Details
Reaction time for isothiouronium salt formation 30–60 minutes depending on substrate
Reaction time for sulfonyl chloride formation 15–60 minutes
Yields Good to excellent (85–97%)
Advantages Mild conditions, recyclable reagents, economical, easy workup

The reaction mechanism involves initial formation of an alkyl sulfonyl methanimidamide salt intermediate, hydrolysis to sulfinic acid, and final chlorination to the sulfonyl chloride.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Direct chlorosulfonation and lithiation (Ambeed method) 3-chloro-4-fluorobenzene Sulfuryl chloride or chlorosulfonic acid, lithium bis(trimethylsilyl)amide -78 °C to ambient, anhydrous THF ~80 High purity, well-established Requires low temperature, moisture sensitive
One-pot thiourea/NCBSI method Alkyl halide (e.g., 1-(3-chloro-4-fluorophenyl)ethyl chloride) Thiourea, NCBSI, HCl 80 °C (thiourea step), 0–10 °C (chlorosulfonation) in EtOH/MeCN 85–97 Mild, recyclable reagents, scalable Requires NCBSI preparation, multi-step in one pot
Reduction of sulfonyl chlorides to sulfinates (for derivative preparation) Sulfonyl chlorides Sodium sulfite, sodium bicarbonate 70–80 °C in water High Useful for sulfonate derivatives Not direct for sulfonyl chloride synthesis

Research Findings and Analysis

  • The Ambeed synthesis route demonstrates reliable preparation of 3-chloro-4-fluorobenzenesulfonyl chloride intermediates with high yields and purity suitable for further functionalization into ethanesulfonyl chloride derivatives.
  • The NCBSI-mediated method offers a modern approach with excellent yields and operational simplicity, allowing telescoping from alkyl halides directly to sulfonyl chlorides, including substrates with electron-withdrawing groups such as chloro and fluoro substituents.
  • The recyclability of the NCBSI reagent by-product enhances the sustainability and cost-effectiveness of the process, which is advantageous for industrial applications.
  • The reaction conditions in both methods require careful control of temperature and moisture exclusion to prevent side reactions and degradation of sulfonyl chloride products.
  • Analytical characterization by NMR and mass spectrometry confirms the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine can be used to facilitate substitution reactions.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride, enabling comparative analysis of substituent effects and reactivity:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Features Reactivity Notes
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 257.67 1253739-20-6 3-Nitro (strong EWG) on phenyl ring Enhanced reactivity due to nitro group
3-Chloro-4-ethanesulfonamidobenzene-1-sulfonyl chloride Not provided Not available - Sulfonamide + sulfonyl chloride on benzene Potential steric hindrance; reduced electrophilicity
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Cyclopentane ring with geminal difluorine High lipophilicity; strained ring may affect stability
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride C₈H₁₃ClN₂O₂S 236.71 1247915-51-0 Pyrazole heterocycle with methyl groups Heterocycle may improve solubility in polar solvents

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The 3-nitro substituent in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride strongly activates the sulfonyl chloride for nucleophilic attack compared to the chloro and fluoro groups in the target compound. Nitro groups increase electrophilicity more significantly than halogens .
    • Chloro and fluoro substituents in the target compound provide moderate EW effects, balancing reactivity and stability for controlled synthetic applications.
  • Cyclopentane and pyrazole rings in other analogs influence conformational flexibility, affecting interaction with biological targets or catalysts.

Physicochemical Properties

  • Lipophilicity: Halogenated and cyclic analogs (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit higher logP values due to fluorine’s hydrophobic nature and ring systems .
  • Solubility: Pyrazole-containing derivatives (e.g., ) may display improved aqueous solubility compared to purely aromatic systems, depending on substitution patterns .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chloro-4-fluorophenyl)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonation of the parent aromatic hydrocarbon followed by chlorination. For example, reacting 3-chloro-4-fluorophenylethane with chlorosulfonic acid under anhydrous conditions at 0–5°C, then quenching with thionyl chloride to form the sulfonyl chloride. Yield optimization requires precise temperature control (<5°C) to minimize hydrolysis and side reactions. Kinetic studies using stopped-flow spectroscopy can monitor intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodology :

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR resolve halogen and sulfonyl group environments.
  • X-ray Crystallography : Use SHELX-97 for structure refinement (hydrogen atoms located via difference Fourier maps) and ORTEP-III for visualizing molecular geometry and intramolecular interactions (e.g., C–H···O bonds) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C8_8H6_6Cl2_2FO2_2S, ~257.11 g/mol) and isotopic patterns .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

  • Methodology : The sulfonyl chloride moiety reacts rapidly with amines (e.g., octadecylamine) in THF at 0°C→RT, forming sulfonamides. Triethylamine neutralizes HCl, improving yields (78% with high selectivity). Competitive reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict interactions between this compound and biological targets?

  • Methodology :

  • Grid Parameterization : Define binding pockets using the compound’s van der Waals radii and partial charges.
  • Scoring Function : Employ the improved gradient-optimized algorithm in AutoDock Vina to evaluate binding affinities.
  • Validation : Cross-check docking poses with crystallographic data (e.g., protein-ligand complexes refined via SHELXL) to resolve discrepancies .

Q. What strategies mitigate data contradictions in stability studies under varying pH and temperature?

  • Methodology :

  • Kinetic Analysis : Use Arrhenius plots to model degradation rates (e.g., hydrolysis above 40°C).
  • Controlled Experiments : Compare stability in buffered solutions (pH 2–12) via HPLC-UV. Contradictions (e.g., unexpected stability at pH 5) may arise from intramolecular hydrogen bonding (evidenced in ORTEP-III visualizations) .

Q. How do substituent effects (Cl/F) on the phenyl ring modulate electronic properties and reaction pathways?

  • Methodology :

  • DFT Calculations : Calculate Hammett σ constants for Cl (–0.23) and F (+0.06) to predict electron-withdrawing/donating effects.
  • Synthetic Comparison : Contrast reactivity with analogs (e.g., 2-(2-fluorophenyl)ethane-1-sulfonyl chloride) in nucleophilic substitutions. Fluorine’s ortho-directing effect may alter regioselectivity .

Contradiction Analysis

Q. Conflicting reports on sulfonamide formation efficiency: How to resolve methodological variability?

  • Root Cause : Discrepancies arise from amine basicity (e.g., primary vs. secondary amines) or solvent polarity (THF vs. DCM).
  • Resolution : Standardize conditions (0.1 M triethylamine in THF at 25°C) and characterize products via 1H^1\text{H} NMR integration of sulfonamide NH peaks (~δ 6.5–7.0 ppm) .

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